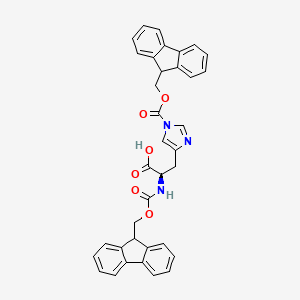

Fmoc-D-His(Fmoc)-OH

Vue d'ensemble

Description

Fmoc-D-Histidine(Fmoc)-OH is a derivative of the amino acid histidine, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its ability to protect the amine group during the synthesis process. The Fmoc group is known for its hydrophobicity and aromaticity, which promote the association of building blocks through hydrophobic and π-π stacking interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(Fmoc)-OH typically involves the protection of the histidine amino group with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: In industrial settings, the production of Fmoc-D-Histidine(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is removed using a solution of piperidine in DMF, allowing for the sequential addition of amino acids to form the desired peptide .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-Histidine(Fmoc)-OH undergoes several types of reactions, including:

Deprotection: The Fmoc group can be removed using piperidine in DMF, exposing the amine group for further reactions.

Coupling Reactions: The exposed amine group can react with carboxyl groups of other amino acids to form peptide bonds.

Substitution Reactions: The imidazole ring of histidine can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: Carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt).

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

Peptides: Formed through coupling reactions.

Substituted Histidine Derivatives: Formed through substitution reactions on the imidazole ring.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Assembly

Fmoc-D-His(Fmoc)-OH is a crucial building block in the synthesis of peptides, particularly those that require D-histidine. Its use facilitates the formation of complex peptide structures while minimizing unwanted side reactions such as epimerization.

Case Study: Enhanced Stability

Research indicates that using this compound in SPPS significantly reduces epimerization rates compared to other histidine derivatives. For instance, studies have shown that the incorporation of this compound results in less than 1% epimerization at elevated temperatures (90 °C) during coupling reactions, which is critical for maintaining the biological activity of peptides .

| Peptide Derivative | Epimerization Rate (%) | Coupling Temperature (°C) | Synthesis Time (min) |

|---|---|---|---|

| This compound | <1 | 90 | 2 |

| Fmoc-His(Trt)-OH | >16 | 50 | 10 |

Drug Development

Targeted Therapies

this compound plays a vital role in developing targeted therapies, particularly for diseases like cancer. Its ability to enhance the stability and bioavailability of active pharmaceutical ingredients makes it an attractive candidate for drug formulation.

Case Study: Cancer Drug Formulation

In a study focusing on the formulation of cancer therapeutics, researchers utilized this compound to create peptide-drug conjugates. These conjugates showed improved pharmacokinetic profiles and targeted delivery to tumor cells, demonstrating the compound's potential in developing effective cancer treatments .

Bioconjugation Techniques

Facilitating Drug Delivery

The compound is instrumental in bioconjugation processes where drugs or imaging agents are attached to biomolecules. This application is essential for developing sophisticated drug delivery systems that enhance therapeutic efficacy while reducing side effects.

Case Study: Imaging Agent Conjugation

A study showcased the use of this compound in conjugating imaging agents to peptides for enhanced visualization in vivo. The resulting bioconjugates exhibited improved specificity and reduced background noise during imaging procedures, which is crucial for accurate diagnostics .

Research in Biochemistry

Studying Protein Interactions

this compound aids researchers in studying protein interactions and functions, providing insights into cellular processes and disease mechanisms. By incorporating this compound into peptide sequences, scientists can investigate how modifications affect protein behavior.

Case Study: Protein Interaction Studies

In biochemical research, peptides synthesized with this compound were used to probe interactions with various receptors. The findings revealed critical information about binding affinities and interaction dynamics, contributing to a better understanding of receptor-ligand interactions .

Mécanisme D'action

The mechanism of action of Fmoc-D-Histidine(Fmoc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation. The imidazole ring of histidine can also interact with various molecular targets, including metal ions and enzymes, through coordination and hydrogen bonding .

Comparaison Avec Des Composés Similaires

Fmoc-L-Histidine(Fmoc)-OH: The L-isomer of histidine with similar protective groups.

Fmoc-D-Tryptophan(Fmoc)-OH: Another Fmoc-protected amino acid with an indole side chain.

Fmoc-D-Phenylalanine(Fmoc)-OH: An Fmoc-protected amino acid with a phenyl side chain.

Uniqueness: Fmoc-D-Histidine(Fmoc)-OH is unique due to the presence of the imidazole ring in its side chain, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in the synthesis of peptides that require histidine residues for their biological activity .

Activité Biologique

Fmoc-D-His(Fmoc)-OH, a derivative of histidine, is an important compound in peptide synthesis and has garnered attention due to its biological activity and unique properties. This article explores the biological activity of this compound, focusing on its synthesis, stability, coupling efficiency, and implications in therapeutic applications.

Synthesis and Stability

This compound is synthesized through solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality. This compound is particularly noted for its stability during the synthesis process. Studies have shown that it exhibits significantly lower epimerization rates compared to other histidine derivatives, which is crucial for maintaining the integrity of the peptide structure during synthesis.

Table 1: Epimerization Rates of Histidine Derivatives

| Compound | Epimerization Rate (%) |

|---|---|

| Fmoc-His(Trt)-OH | >16 |

| Fmoc-His(Boc)-OH | 0.18 |

| This compound | <5 |

The data indicates that this compound maintains a low epimerization rate, thus enhancing its utility in synthesizing biologically active peptides .

Biological Activity

The biological activity of this compound is primarily influenced by its structural properties. Histidine plays a critical role in enzyme catalysis and protein interactions due to its imidazole side chain, which can participate in hydrogen bonding and metal coordination.

Case Study: Peptide Synthesis

In a study involving the synthesis of Z-Ala-D-His-Pro-OH using this compound, researchers found that the incorporation of D-histidine did not significantly affect the biological activity of the resulting peptide. The model peptide demonstrated comparable binding affinity to target receptors as its L-histidine counterpart, suggesting that D-histidine can be effectively utilized in therapeutic peptides without loss of function .

Coupling Efficiency

The coupling efficiency of this compound during SPPS has been evaluated using various coupling reagents. TBTU (O-(Benzotriazol-1-yl) N,N,N',N'-tetramethyluronium hexafluorophosphate) was found to be particularly effective, achieving high yields with minimal racemization. The use of this coupling reagent allows for efficient incorporation of this compound into peptides while preserving their biological activity.

Table 2: Coupling Reagents and Their Efficacy

| Coupling Reagent | Yield (%) | Racemization (%) |

|---|---|---|

| TBTU | 95 | 0.3 |

| DIC | 90 | 3.9 |

| HATU | 85 | 5 |

The results indicate that TBTU provides superior coupling efficiency for this compound compared to other reagents .

Therapeutic Implications

The ability to incorporate D-histidine into peptides opens new avenues for drug design, particularly in developing inhibitors or modulators that require specific stereochemistry. The stability and low racemization rates associated with this compound make it an attractive candidate for synthesizing therapeutic peptides aimed at targeting histidine-dependent processes in biological systems.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBXFPFCUZKREB-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679580 | |

| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200926-18-7 | |

| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.